molecular formula C13H18BrNZn B14891072 3-[(1-Homopiperidino)methyl]phenylZinc bromide

3-[(1-Homopiperidino)methyl]phenylZinc bromide

Cat. No.: B14891072
M. Wt: 333.6 g/mol
InChI Key: DGUBSGNUVQSUDS-UHFFFAOYSA-M
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Description

3-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the homopiperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with homopiperidine to form the corresponding 3-[(1-homopiperidino)methyl]phenyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The compound is typically produced in large quantities and stored in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, replacing the bromide group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-[(1-Homopiperidino)methyl]phenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The homopiperidino group enhances the nucleophilicity of the phenylzinc moiety, facilitating the formation of carbon-carbon bonds. The compound interacts with electrophilic partners, such as aryl halides, under the influence of a palladium or nickel catalyst, leading to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Lacks the homopiperidino group, making it less reactive.

    3-[(1-Piperidino)methyl]phenylzinc bromide: Similar structure but with a piperidino group instead of a homopiperidino group.

    3-[(1-Morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and stability.

Uniqueness

3-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which enhances its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)azepane

InChI

InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-4,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1

InChI Key

DGUBSGNUVQSUDS-UHFFFAOYSA-M

Canonical SMILES

C1CCCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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